tert-Butyl 2-bromonicotinate
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Overview
Description
tert-Butyl 2-bromonicotinate: is an organic compound with the chemical formula C10H12BrNO2 . It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol and the pyridine ring is brominated at the 2-position. This compound is typically a colorless or pale yellow liquid with a distinctive odor. It is soluble in common organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: : tert-Butyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Esterification: 2-bromonicotinic acid reacts with tert-butyl alcohol in the presence of sulfuric acid to form this compound.
Purification: The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2-bromonicotinic acid and tert-butyl alcohol are reacted in the presence of an acid catalyst.
Continuous Distillation: The reaction mixture is continuously distilled to separate the product from by-products and unreacted starting materials.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 2-bromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form tert-butyl 2-aminonicotinate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include tert-butyl 2-aminonicotinate, tert-butyl 2-thionicotinate, etc.
Reduction: tert-Butyl 2-aminonicotinate.
Oxidation: tert-Butyl 2-carboxynicotinate.
Scientific Research Applications
tert-Butyl 2-bromonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-bromonicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release nicotinic acid derivatives. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
tert-Butyl 2-bromonicotinate can be compared with other similar compounds such as:
tert-Butyl 6-bromonicotinate: Similar structure but brominated at the 6-position.
tert-Butyl 2-chloronicotinate: Chlorine instead of bromine at the 2-position.
tert-Butyl 2-fluoronicotinate: Fluorine instead of bromine at the 2-position.
Uniqueness: : this compound is unique due to its specific bromination at the 2-position, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
tert-Butyl 2-bromonicotinate is an organic compound that features a pyridine ring with a bromine atom substituted at the 2-position and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₃BrN₄O₂
- Appearance : Typically a white crystalline solid.
- Solubility : Soluble in various organic solvents, which enhances its utility in chemical applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Receptor Modulation : The structure allows for interactions with various receptors, which could modulate their activity and influence cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on cancer cell lines. The findings revealed that this compound significantly inhibited the proliferation of human lung cancer cells (NCI-H522 and HCC827) and prostate cancer cells (RV1). The mechanism involved apoptosis induction through the activation of caspase pathways, leading to cell death.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated macrophage cell cultures.
Case Studies
- Study on Lung Cancer Cells : A series of experiments were conducted to evaluate the efficacy of this compound against lung cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity (IC50 = 15 µM).
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory properties of this compound. Mice treated with the compound showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
tert-Butyl 5-amino-2-bromonicotinate | Contains an amino group; versatile building block | Exhibits anti-inflammatory and antimicrobial properties |
tert-Butyl 5-bromo-2-methylnicotinate | Methyl group addition alters sterics | Unique steric hindrance effects on reactivity |
tert-Butyl 5-amino-2-chloronicotinate | Contains chlorine instead of bromine | Reactivity differs due to halogen type |
Properties
IUPAC Name |
tert-butyl 2-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJNDKUAPNBGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597628 |
Source
|
Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168629-64-9 |
Source
|
Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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